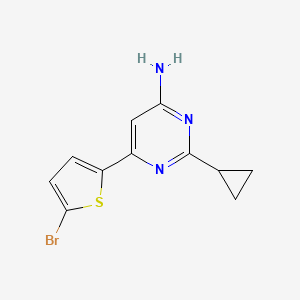

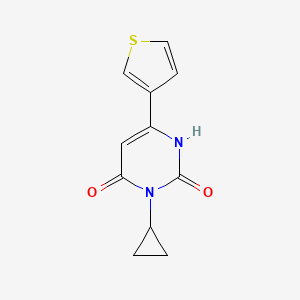

3-环丙基-6-(噻吩-3-基)-1,2,3,4-四氢嘧啶-2,4-二酮

描述

“3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a heterocyclic compound . It is mentioned in the context of inhibitors of monocarboxylate transporters, which are used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the available resources. It is mentioned in the context of heterocyclic inhibitors of monocarboxylate transporters . The reactions of similar compounds typically involve complex organic chemistry processes, but the exact reactions for this specific compound are not provided in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available resources. It is mentioned in the context of heterocyclic inhibitors of monocarboxylate transporters . The properties of similar compounds typically involve various factors such as solubility, stability, and reactivity, but the exact properties for this specific compound are not provided in the available resources.科学研究应用

单羧酸转运蛋白抑制剂

该化合物已知能抑制单羧酸转运蛋白,例如MCT1和MCT4 。单羧酸转运蛋白是跨膜蛋白,促进某些单羧酸跨质膜转运。 抑制这些转运蛋白会破坏依赖这些转运蛋白的细胞的代谢过程 .

癌症治疗

在某些疾病(如癌症)中,MCT1和/或MCT4的活性增强或高表达是其特征 。 因此,该化合物可通过抑制这些转运蛋白来治疗癌症,从而破坏癌细胞的代谢过程 .

Ⅱ型糖尿病治疗

类似于癌症,Ⅱ型糖尿病也以MCT1和/或MCT4的活性增强或高表达为特征 。 因此,该化合物有可能通过抑制这些转运蛋白用于治疗Ⅱ型糖尿病 .

抑制肿瘤细胞代谢

像该化合物这样的MCT1小分子抑制剂,已知能抑制肿瘤细胞的代谢、增殖和存活 。 这会削弱体内表达高水平MCT1的肿瘤的致瘤潜能 .

研究细胞间代谢差异

该化合物可用于研究癌细胞和正常细胞之间的代谢差异 。 这在研究“瓦伯格效应”方面特别有用,其中肿瘤细胞依赖于高水平的有氧糖酵解而不是氧化磷酸化来产生维持细胞功能的能量 .

开发新的治疗策略

该化合物抑制单羧酸转运蛋白并破坏细胞代谢过程的能力,可以用来开发治疗以这些转运蛋白的活性增强或高表达为特征的疾病的新策略 .

作用机制

Target of Action

The primary targets of 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .

Mode of Action

3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione acts as an inhibitor of the monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal metabolic processes of the cell, particularly those characterized by heightened activity or high prevalence of MCT1 and/or MCT4 .

Biochemical Pathways

The inhibition of MCT1 and MCT4 by 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, producing ATP in the process. The inhibition of MCT1 and MCT4 disrupts this pathway, leading to a decrease in ATP production and an increase in the accumulation of lactate within the cell .

Result of Action

The inhibition of MCT1 and MCT4 by 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione leads to a disruption in cellular metabolism . This disruption can lead to cell death, particularly in cells that rely heavily on the glycolytic pathway for energy production, such as cancer cells .

属性

IUPAC Name |

3-cyclopropyl-6-thiophen-3-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10-5-9(7-3-4-16-6-7)12-11(15)13(10)8-1-2-8/h3-6,8H,1-2H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZWKVYQDCQNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=C(NC2=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)

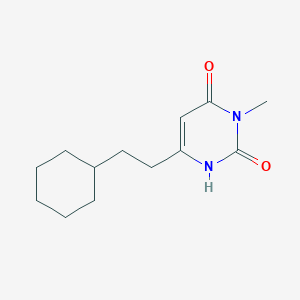

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)

![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)

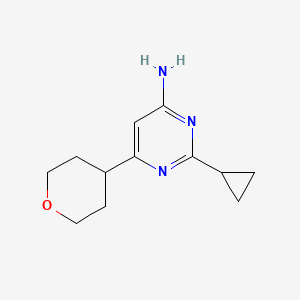

![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)

![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)